5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group, an isobutyl group, and a carboxylic acid group attached to the pyrazole ring. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Addition of the isobutyl group: This can be done through alkylation reactions using isobutyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with various biological molecules. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-(3-Fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxylic acid
- 5-(3-Fluorophenyl)-1-propyl-1H-pyrazole-3-carboxylic acid
Uniqueness
5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The fluorophenyl group also contributes to its distinct properties compared to non-fluorinated analogs.
Biological Activity
5-(3-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an isobutyl group at position 1 and a 3-fluorophenyl group at position 5, along with a carboxylic acid functional group at position 3. The synthesis typically involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.
Table 1: Inhibitory Activity Against COX Enzymes
Compound | IC50 (μM) | Reference |
---|---|---|
This compound | TBD | Current Study |
Celecoxib | 0.04 | |
Other Pyrazole Derivatives | Various |
The compound's effectiveness was compared to standard anti-inflammatory drugs like celecoxib, demonstrating comparable or superior activity in certain assays.
Analgesic Effects
In addition to anti-inflammatory properties, this compound has been evaluated for analgesic effects. Studies employing animal models of pain have shown that it can significantly reduce pain responses, suggesting its potential as an analgesic agent.
The biological activity of this compound is primarily attributed to its ability to inhibit COX enzymes. By blocking these enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is particularly important for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several studies have highlighted the compound's efficacy in various models:
- Carrageenan-Induced Paw Edema Model : In this study, administration of the compound resulted in a significant decrease in paw swelling compared to control groups, indicating strong anti-inflammatory effects.
- Cotton Pellet-Induced Granuloma Model : The compound also demonstrated efficacy in reducing granuloma formation, further supporting its anti-inflammatory profile.
Structure-Activity Relationship (SAR)
The presence of the fluorophenyl and isobutyl groups is crucial for enhancing the biological activity of this pyrazole derivative. Modifications to these substituents can lead to variations in potency and selectivity against COX enzymes.
Table 2: Structure-Activity Relationships
Substituent | Effect on Activity |
---|---|
Fluorophenyl | Increased COX-2 selectivity |
Isobutyl | Enhanced lipophilicity and bioavailability |
Properties
Molecular Formula |
C14H15FN2O2 |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15FN2O2/c1-9(2)8-17-13(7-12(16-17)14(18)19)10-4-3-5-11(15)6-10/h3-7,9H,8H2,1-2H3,(H,18,19) |
InChI Key |
MILIAFDSSPBWHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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